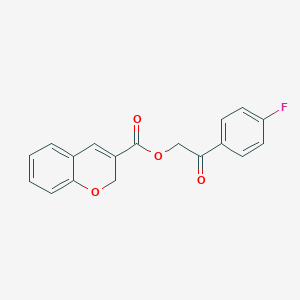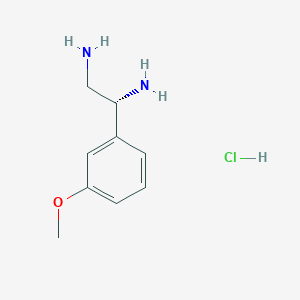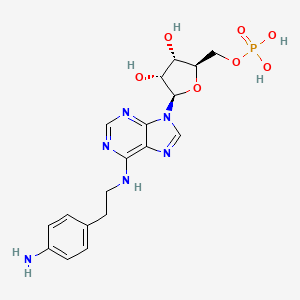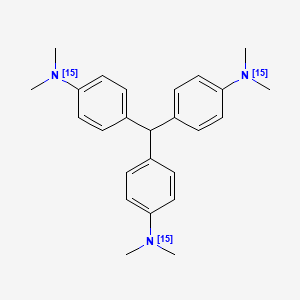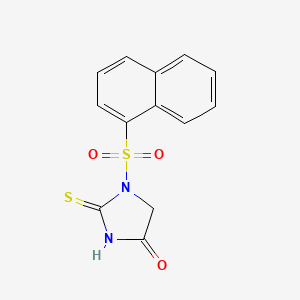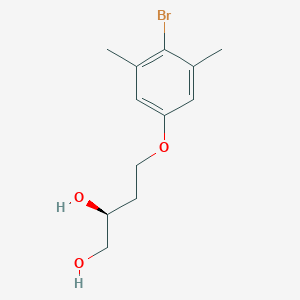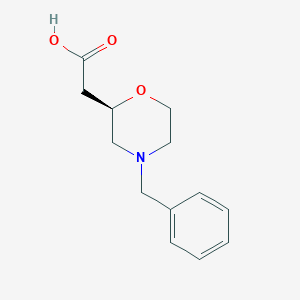
(R)-2-(4-Benzylmorpholin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Benzylmorpholin-2-yl)acetic acid is a chiral compound that features a morpholine ring substituted with a benzyl group and an acetic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-Benzylmorpholin-2-yl)acetic acid typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Acetic Acid Moiety: This can be done through a carboxylation reaction, where the benzylated morpholine is treated with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: ®-2-(4-Benzylmorpholin-2-yl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of chiral catalysts and asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in receptor studies.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ®-2-(4-Benzylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(S)-2-(4-Benzylmorpholin-2-yl)acetic acid: The enantiomer of the compound, which may have different biological activities.
2-(4-Benzylmorpholin-2-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.
4-Benzylmorpholine: The parent compound without the acetic acid moiety.
Uniqueness: ®-2-(4-Benzylmorpholin-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of both a benzyl group and an acetic acid moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[(2R)-4-benzylmorpholin-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)/t12-/m1/s1 |
InChI Key |
ZYXIOXNUKBMPQJ-GFCCVEGCSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)
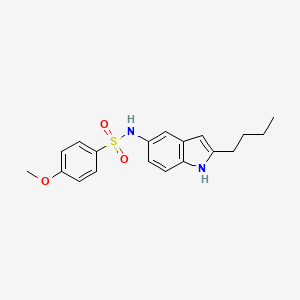
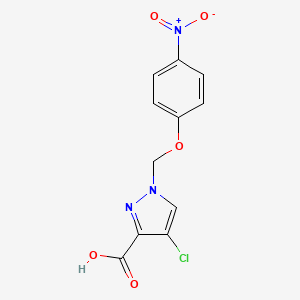
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)

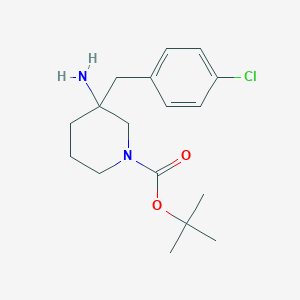
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
